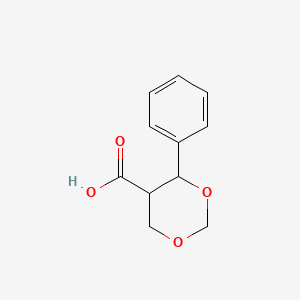
4-Cyclohexylbutane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclohexylbutane-1,2-diol: is an organic compound that belongs to the class of cycloalkanes It consists of a cyclohexane ring attached to a butane chain with two hydroxyl groups at the first and second carbon positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylbutane-1,2-diol can be achieved through several methods. One common approach involves the dihydroxylation of 4-cyclohexyl-1-butene using osmium tetroxide or potassium permanganate as oxidizing agents. The reaction typically occurs under mild conditions and results in the formation of the diol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-cyclohexyl-1-butene followed by oxidation. This method allows for large-scale production with high yields and purity.
化学反応の分析
Types of Reactions: 4-Cyclohexylbutane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form ketones or aldehydes using oxidizing agents such as periodic acid or lead tetraacetate.
Reduction: Reduction of the diol can lead to the formation of corresponding alkanes.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4)
Reduction: Hydrogen gas (H2) with a palladium catalyst
Substitution: Thionyl chloride (SOCl2) for halogenation
Major Products:
Oxidation: Formation of cyclohexylbutanone or cyclohexylbutanal
Reduction: Formation of cyclohexylbutane
Substitution: Formation of halogenated derivatives
科学的研究の応用
4-Cyclohexylbutane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 4-Cyclohexylbutane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The cyclohexane ring provides structural rigidity, which can affect the compound’s overall behavior in chemical and biological systems.
類似化合物との比較
- 1-Cyclohexylbutane-1,3-diol
- Cyclohexylmethanol
- Cyclohexylbutanone
Comparison: 4-Cyclohexylbutane-1,2-diol is unique due to the presence of two hydroxyl groups at adjacent carbon positions, which imparts distinct chemical properties compared to similar compounds. For instance, 1-Cyclohexylbutane-1,3-diol has hydroxyl groups at non-adjacent positions, leading to different reactivity and applications.
特性
CAS番号 |
106731-38-8 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC名 |
4-cyclohexylbutane-1,2-diol |
InChI |
InChI=1S/C10H20O2/c11-8-10(12)7-6-9-4-2-1-3-5-9/h9-12H,1-8H2 |
InChIキー |
ZVJZCPXIHWFHMH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13995414.png)
![4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B13995419.png)
![N,N-bis(2-chloroethyl)-3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanamide](/img/structure/B13995427.png)

![N,2-dibenzyl-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-1H-isoquinolin-6-amine](/img/structure/B13995440.png)


![5-bromospiro[1H-indole-3,6'-oxane]-2,2'-dione](/img/structure/B13995455.png)






